2-[4-(1-adamantyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSRVROQMRDPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)phenoxy]acetamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane moiety can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Coupling with Phenol Derivative: The 1-bromoadamantane is then reacted with a phenol derivative to form 4-(1-adamantyl)phenol.
Formation of the Acetamide: The final step involves the reaction of 4-(1-adamantyl)phenol with chloroacetamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-adamantyl)phenoxy]acetamide can undergo various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones, hydroxy derivatives.
Reduction: Reduced adamantyl derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Medicinal Chemistry: The compound’s adamantane moiety is known for its antiviral and neuroprotective properties, making it a candidate for drug development.
Materials Science: The rigidity and stability of the adamantane structure make it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target . The phenoxyacetamide structure allows for further functionalization, enabling the compound to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Key Observations :
- Adamantyl vs.
- Thiazolidinedione Derivatives : Compounds like V2 and V3 incorporate a 2,4-dioxothiazolidin-5-ylidenemethyl group, which enhances hypoglycemic activity but introduces polar functional groups that lower melting points (220–274°C) .
- Flavonoid Acetamides: Apigenin diacetamide (Compound 11) demonstrates improved bioavailability over parent flavonoids but reduced antioxidant capacity due to acetamide substitution .
Pharmacological Profiles and Target Specificity
Anticancer and Antifungal Activity
- Indenone-Substituted Acetamides: Derivatives such as 2-[4-((6-substituted-indenyl)phenoxy]-N-(heteroaryl)acetamide exhibit anticancer activity via interactions with kinase targets. Their heteroaryl groups (e.g., pyridine, thiazole) enhance π-π stacking in binding pockets, a feature absent in the adamantyl derivative .
- HDAC Inhibitors: Boronic acid derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases (HDACs) at 1 µM, comparable to trichostatin A. The adamantyl group’s bulk may limit similar efficacy against HDACs but could improve selectivity for other targets .
Anti-Inflammatory and Immunomodulatory Effects
- TSLP Inhibitors: 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) suppresses TSLP mRNA by blocking caspase-1, a mechanism distinct from adamantyl derivatives, which may target sterol-binding proteins .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The adamantyl group increases cLogP significantly compared to flavonoid acetamides, suggesting poorer aqueous solubility but better membrane permeability.
- Drug-likeness scores for flavonoid acetamides (0.18–0.71) indicate suboptimal profiles, whereas adamantyl derivatives may require structural optimization to balance lipophilicity and bioavailability .
Q & A
Q. What experimental controls are critical when assessing enzyme inhibition kinetics of this compound?
- Methodological Answer : Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). Use progress curve analysis to distinguish between competitive/uncompetitive inhibition. Validate with thermal shift assays (TSA) to confirm target engagement .
Computational and Structural Insights
Q. Which computational tools are best suited for predicting the metabolic pathways of this compound?
Q. How can molecular dynamics (MD) simulations refine the understanding of this compound’s membrane permeability?
- Methodological Answer : Run all-atom MD simulations (GROMACS) in lipid bilayers (e.g., POPC) to calculate free-energy profiles (PMF). Compare with experimental PAMPA assays and adjust force fields (e.g., Lipid14) for accuracy. Analyze hydrogen bonding with phospholipid headgroups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
